molecular formula C5H5ClN2 B1367138 2-Chloro-5-methylpyrazine CAS No. 59303-10-5

2-Chloro-5-methylpyrazine

Cat. No. B1367138
CAS RN: 59303-10-5
M. Wt: 128.56 g/mol
InChI Key: XSDAJECCWPYVGW-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyrazine is a member of pyrazines . It has a penetrating, mildly pungent odor with a high vapor pressure at room temperature . It is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-methylpyrazine is 1S/C5H5ClN2/c1-4-2-8-5 (6)3-7-4/h2-3H,1H3 . Unfortunately, the specific 3D structure is not available in the retrieved resources .


Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-5-methylpyrazine are not detailed in the available resources .


Physical And Chemical Properties Analysis

2-Chloro-5-methylpyrazine has a molecular weight of 128.56 g/mol . It has a topological polar surface area of 25.8 Ų . The compound is considered to have moderate hydrophobicity with an XLogP3 value of 1.1 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Free Radical Chlorination: Methylazines like methylpyrazine undergo chlorination to give products like 2-chloromethylpyrazine, illustrating the chemical reactivity of these compounds (Rubina et al., 1989).
  • Electrochemical Synthesis: 5-Methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, can be synthesized chemically, electrochemically, or microbiologically, highlighting the versatility in synthesis methods (Bai Jin-quan, 2013).

Applications in Material Science

  • Functionalization and Complex Formation: The reaction of chloromethylpyrazines with Grignard reactants creates functionalized pyrazinones, showing potential for creating complex molecular structures (Mampuys et al., 2019).

Pharmaceutical and Medical Research

  • Drug Synthesis: 2-Chloro-5-methylpyrazine derivatives can be synthesized and evaluated for antibacterial activity, showcasing their potential in pharmaceutical applications (Makhija, 2009).
  • Antitumor Activity: Synthesis of compounds like 2-oxo-5-methylpyrazine derivatives demonstrates their potential in inhibiting the growth of certain cancer cells (Bobek et al., 1977).

Environmental and Analytical Applications

  • Corrosion Inhibition: Pyrazine derivatives, including those related to 2-chloro-5-methylpyrazine, are studied for their ability to inhibit steel corrosion, indicating their utility in material protection (Obot & Gasem, 2014).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for 2-Chloro-5-methylpyrazine are not mentioned in the available resources, it’s worth noting that pyrazine and phenazine heterocycles, which include 2-Chloro-5-methylpyrazine, have shown promise in medicine . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .

properties

IUPAC Name

2-chloro-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDAJECCWPYVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503972
Record name 2-Chloro-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59303-10-5
Record name 2-Chloro-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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